molecular formula C11H8F3NOS B8730396 2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]-

2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B8730396
M. Wt: 259.25 g/mol
InChI Key: WYXALFMRCNRJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H8F3NOS and its molecular weight is 259.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolemethanol, 4-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F3NOS

Molecular Weight

259.25 g/mol

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-16)15-9/h1-4,6,16H,5H2

InChI Key

WYXALFMRCNRJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold suspension of LAH (0.056 g, 1.40 mmol) the 8 ml of anhydrous THF was added dropwise a solution of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester (0.21 g, 0.71 mmol) in the 5 ml of THF. The reaction mixture was stirred at 25° C. for 1 h. After the completion of the reaction mixture (TLC monitoring), cooled the reaction mixture to 0° C. and quenched with 2.5 ml of water followed by the addition of 15% NaOH solution (2 mL) and finally 4 ml of water. The resulting solution was filtered through celite bed and the filtrate was concentrated under reduced pressure. Water (50 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to give the desired product (0.13 g, 70%). The other derivatives were also prepared by the same general method.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.056 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
70%

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